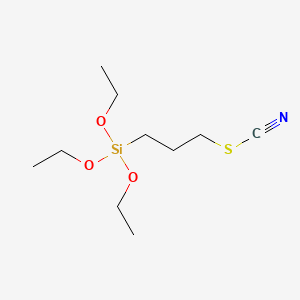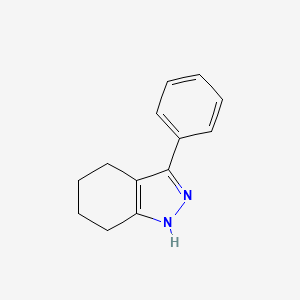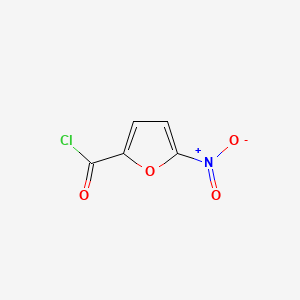
Bis(fosfato) de 4,9-Diazadodecamethylenediamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,9-Diazadodecamethylenediamine bis(phosphate) is a versatile chemical compound used in various scientific research applications. It exhibits high perplexity and burstiness, allowing for complex applications like catalysis and drug delivery. This compound is known for its unique structure and properties, making it valuable in multiple fields of study.
Aplicaciones Científicas De Investigación
4,9-Diazadodecamethylenediamine bis(phosphate) is used in various scientific research applications, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Biology: It is employed in biological studies to investigate cellular processes and interactions.
Medicine: The compound is explored for its potential in drug delivery systems, improving the efficacy and targeting of therapeutic agents.
Industry: It is used in industrial processes for the synthesis of other chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Diazadodecamethylenediamine bis(phosphate) involves the reaction of 4,9-Diazadodecamethylenediamine with phosphoric acid. The reaction typically occurs under controlled conditions to ensure the formation of the bis(phosphate) derivative. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of 4,9-Diazadodecamethylenediamine bis(phosphate) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and high production rates .
Análisis De Reacciones Químicas
Types of Reactions
4,9-Diazadodecamethylenediamine bis(phosphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .
Mecanismo De Acción
The mechanism of action of 4,9-Diazadodecamethylenediamine bis(phosphate) involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4,9-Diazadodecamethylenediamine bis(phosphate) include other polyamines and bis(phosphate) derivatives, such as spermine and bisphosphonates .
Uniqueness
4,9-Diazadodecamethylenediamine bis(phosphate) is unique due to its specific structure and properties, which allow for a wide range of applications in different fields. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound compared to its analogs.
Propiedades
Número CAS |
3891-79-0 |
|---|---|
Fórmula molecular |
C10H32N4O8P2 |
Peso molecular |
398.33 g/mol |
Nombre IUPAC |
N,N'-bis(3-aminopropyl)butane-1,4-diamine;phosphoric acid |
InChI |
InChI=1S/C10H26N4.2H3O4P/c11-5-3-9-13-7-1-2-8-14-10-4-6-12;2*1-5(2,3)4/h13-14H,1-12H2;2*(H3,1,2,3,4) |
Clave InChI |
GOQWEECJRRZEHR-UHFFFAOYSA-N |
SMILES |
C(CC[NH2+]CCCN)C[NH2+]CCCN.OP(=O)(O)[O-].OP(=O)(O)[O-] |
SMILES canónico |
C(CCNCCCN)CNCCCN.OP(=O)(O)O.OP(=O)(O)O |
Key on ui other cas no. |
3891-79-0 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















